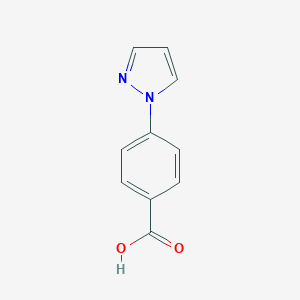

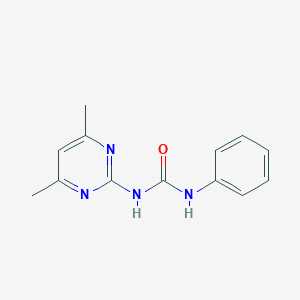

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-, is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research for its various properties and applications.

Mecanismo De Acción

Urea acts as a protein denaturant by disrupting the non-covalent interactions between proteins. It also modifies proteins by reacting with amino groups, resulting in the formation of carbamoyl derivatives. Urea's chaotropic properties enable it to disrupt the hydrophobic interactions between proteins and water molecules, allowing for the purification of proteins.

Efectos Bioquímicos Y Fisiológicos

Urea has various biochemical and physiological effects on living organisms. In humans, urea is produced in the liver as a byproduct of protein metabolism and excreted by the kidneys. High levels of urea in the blood can indicate kidney dysfunction. Urea is also used in the treatment of skin conditions such as psoriasis and eczema due to its moisturizing properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Urea has several advantages for lab experiments, including its low cost, high solubility in water, and compatibility with various techniques such as chromatography and electrophoresis. However, urea can also interfere with certain assays and may cause protein aggregation at high concentrations.

Direcciones Futuras

There are several future directions for the use of urea in scientific research. One area of interest is the development of new methods for protein purification using urea derivatives. Another area of interest is the use of urea in the development of new cryoprotectants for biological samples. Additionally, the use of urea in the treatment of various diseases such as cancer and Alzheimer's disease is an active area of research.

In conclusion, urea is a versatile compound with various applications in scientific research. Its properties and applications make it a valuable tool for protein purification, modification, and analysis. Further research into the use of urea and its derivatives may lead to new discoveries in the fields of medicine and biotechnology.

Métodos De Síntesis

Urea can be synthesized by reacting cyanamide with aniline in the presence of a catalyst such as sulfuric acid. The reaction produces urea as a white crystalline solid with a melting point of 132-135°C.

Aplicaciones Científicas De Investigación

Urea has various applications in scientific research, including its use as a protein denaturant, a reagent for protein modification, and a chaotropic agent for protein purification. It is also used as a source of nitrogen in microbiological media and as a cryoprotectant for biological samples.

Propiedades

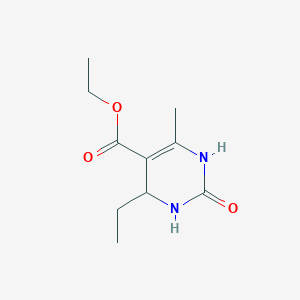

Número CAS |

16018-69-2 |

|---|---|

Nombre del producto |

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- |

Fórmula molecular |

C13H14N4O |

Peso molecular |

242.28 g/mol |

Nombre IUPAC |

1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea |

InChI |

InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) |

Clave InChI |

MPVBQYNJWXEWMM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |

SMILES canónico |

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |

Otros números CAS |

16018-69-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.